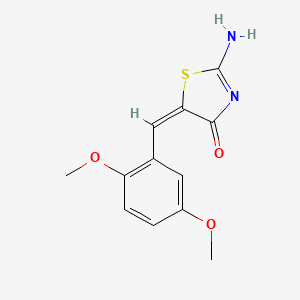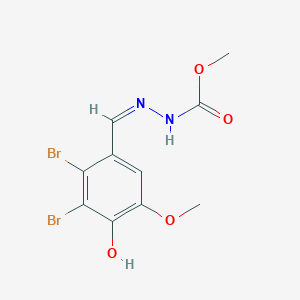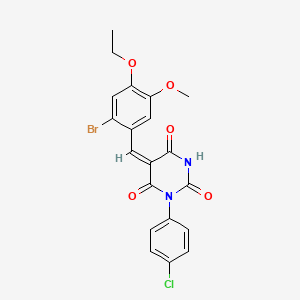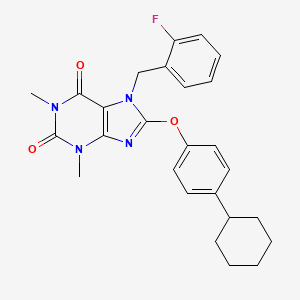
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DMBT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. DMBT is a thiazolidinone derivative that possesses a unique molecular structure, which makes it a promising candidate for drug development and other applications.
作用機序
The exact mechanism of action of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by suppressing the activity of certain enzymes and signaling pathways. In Alzheimer's disease, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are associated with the disease.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to decrease the expression of certain genes involved in cell proliferation and survival, while increasing the expression of genes involved in apoptosis. In animal models of Alzheimer's disease, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
実験室実験の利点と制限
One of the main advantages of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its unique molecular structure, which makes it a promising candidate for drug development and other applications. However, one of the limitations of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research on 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to investigate the anticancer, antifungal, and antibacterial activities of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, as well as its potential as a treatment for other diseases. In pharmacology, future studies could explore the neuroprotective effects of 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in more detail, as well as its potential as a treatment for other neurodegenerative diseases. In materials science, future research could focus on the development of novel polymers and other materials based on 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one.
合成法
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The resulting product is a yellow crystalline powder that can be purified through recrystallization.
科学的研究の応用
5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been investigated for its anticancer, antifungal, and antibacterial activities. In pharmacology, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In materials science, 5-(2,5-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been explored for its use as a corrosion inhibitor and as a building block for the synthesis of novel polymers.
特性
IUPAC Name |
(5E)-2-amino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPEHSJCOZCKU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)

![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
